molecular formula C₁₈H₂₁ClF₃N₃O B1573901 SSD114 hydrochloride

SSD114 hydrochloride

Cat. No.: B1573901
M. Wt: 387.83
Attention: For research use only. Not for human or veterinary use.
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Description

SSD114 hydrochloride (CAS: 2319790-02-6) is a novel GABAB receptor positive allosteric modulator (PAM) with a distinct pyrimidin-2-amine chemical structure (C₁₈H₂₁ClF₃N₃O; MW: 387.83) . It enhances GABA-stimulated GTPγS binding to native GABAB receptors, increasing GABA potency without altering efficacy, as demonstrated by leftward shifts in concentration-response curves (EC₅₀ values in the low micromolar range) . In vivo, SSD114 potentiates baclofen-induced sedation in mice at doses ≥10 mg/kg, prolonging loss-of-righting reflex (LORR) duration . Its selectivity is evident through lack of activity on non-GABAB pathways (e.g., morphine, quinpirole) .

Properties

Molecular Formula

C₁₈H₂₁ClF₃N₃O

Molecular Weight

387.83

Origin of Product

United States

Comparison with Similar Compounds

GABAB Receptor Antagonists

  • SCH 50911 Hydrochloride: A selective, orally active GABAB antagonist (IC₅₀ = 0.8 μM) . Unlike SSD114, SCH 50911 blocks receptor activation, making it useful in studying inhibitory neurotransmission.

GABA Reuptake Inhibitors

  • Tiagabine Hydrochloride : Inhibits GABA transporter 1 (GAT-1), increasing synaptic GABA levels (IC₅₀ = 67–446 nM) . While Tiagabine enhances GABA indirectly, SSD114 directly modulates receptor sensitivity. This distinction makes SSD114 advantageous in systems where GABA release is compromised .

GABA Receptor Agonists

  • TACA: A dual GABAA/GABAB agonist and GABA uptake inhibitor . Unlike SSD114, TACA activates receptors directly but lacks selectivity, leading to broader effects (e.g., sedation, muscle relaxation).

GAT-1 Inhibitors

  • SKF89976A Hydrochloride : Selectively inhibits GAT-1 (IC₅₀ = 0.28 μM) to prolong GABA activity . While both compounds enhance GABAergic signaling, SKF89976A acts presynaptically, whereas SSD114’s postsynaptic modulation offers complementary therapeutic avenues .

Other GABAB Modulators

  • SSD114’s unique pyrimidin-2-amine structure differentiates it from CGP7930’s benzamide scaffold, suggesting varied binding sites or pharmacokinetic profiles .

Comparative Data Table

Compound Target/Mechanism EC₅₀/IC₅₀ Selectivity Key In Vivo Effect
SSD114 Hydrochloride GABAB PAM 1–20 μM (GABA) Selective for GABAB; no off-target Potentiates baclofen sedation
SCH 50911 HCl GABAB antagonist 0.8 μM Selective for GABAB Blocks baclofen effects
Tiagabine HCl GAT-1 inhibitor 67–446 nM Selective for GAT-1 Reduces seizure activity
TACA GABAA/GABAB agonist N/A Broad activity Induces sedation, muscle relax
SKF89976A HCl GAT-1 inhibitor 0.28 μM Selective for GAT-1 Enhances synaptic GABA levels

Key Differentiators of this compound

  • Mechanistic Advantage: Unlike agonists or reuptake inhibitors, SSD114 enhances endogenous GABA signaling without receptor overactivation, reducing desensitization risks .
  • Selectivity Profile: No activity observed on GABAA, opioid, or dopaminergic pathways, supporting its use in complex neurological conditions .

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